molecular formula C15H15NO B6632048 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B6632048
M. Wt: 225.28 g/mol
InChI Key: KHKKHHIMHSZDOG-UHFFFAOYSA-N
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Description

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a naphthalen-1-ylmethyl substituent at the 3-position of the lactam ring. Pyrrolidin-2-one scaffolds are widely explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15-13(8-9-16-15)10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKHHIMHSZDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912719-44-8
Record name 3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of naphthalen-1-ylmethylamine with pyrrolidin-2-one under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.

    Reduction: Formation of naphthalen-1-ylmethyl alcohol derivatives.

    Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Anti-Alzheimer’s Activity

  • Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) : Exhibits acetylcholinesterase (AChE) inhibition comparable to donepezil. The fluorobenzoyl and methoxybenzyl groups enhance binding to AChE’s peripheral anionic site. In contrast, 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one lacks electron-withdrawing groups but may leverage π-π stacking via naphthalene for AChE interaction .
  • Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) : Dual AChE and β-secretase inhibition. The trifluoromethyl group improves metabolic stability. The naphthalene analog’s larger aromatic system could hinder similar dual-target activity but may favor selective AChE binding .

Anticancer Activity

  • 1-((2-Hydroxy naphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one : Acts as a PI3K inhibitor (IC₅₀ = 0.8 µM). The hydroxy-naphthyl group facilitates hydrogen bonding with kinase active sites. The absence of a hydroxyl group in this compound may reduce kinase affinity but enhance passive diffusion into cells .
  • Triazine-linked derivatives (e.g., compound 51 in ) : These compounds target FFAR1/FFAR4 receptors. The triazine moiety introduces polar interactions, whereas the naphthalen-1-yl group in the target compound prioritizes hydrophobic interactions, suggesting divergent therapeutic applications .

Anti-inflammatory and Antiarrhythmic Activity

  • N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one: A non-steroidal anti-inflammatory agent with antioxidant properties. The hydroxybenzylidene group scavenges free radicals, a feature absent in the naphthalene analog, which may instead rely on steric hindrance for receptor modulation .

Lipophilicity and Solubility

  • This compound : Predicted logP ~2.8 (naphthalene increases hydrophobicity).
  • Furan-containing analogs (e.g., 1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-2-one) : Lower logP (~1.5) due to furan’s polarity, enhancing aqueous solubility but reducing membrane permeability .

Data Tables

Table 1: Key Pharmacological and Physicochemical Properties

Compound Biological Activity logP Key Substituents Reference
This compound Potential AChE/anticancer agent ~2.8 Naphthalen-1-ylmethyl
10b AChE inhibition (IC₅₀ = 12 nM) ~3.2 4-Fluorobenzoyl, 4-methoxybenzyl
1-((2-Hydroxy naphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one PI3K inhibition (IC₅₀ = 0.8 µM) ~3.5 Hydroxy-naphthyl, phenyl
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Antioxidant/Cytoprotective ~1.5 Furan-2-yl

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